

2-Octenal: A Key Volatile Organic Compound in Food Aroma

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Compound of Interest

Compound Name: 2-Octenal

Cat. No.: B1212229

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An In-depth Technical Guide for Researchers and Food Industry Professionals

Abstract

(E)-**2-Octenal** is a naturally occurring, medium-chain, α,β -unsaturated aldehyde that plays a significant role in the aroma profile of a wide variety of foods and beverages.[1][2] Characterized by its distinct fatty, green, and slightly citrusy or cucumber-like odor, **2-octenal** is a key product of lipid oxidation, primarily arising from the degradation of linoleic acid.[3][4] Its presence can be both desirable, contributing to the characteristic aroma of fresh and cooked foods, and undesirable, leading to off-flavors in certain products. This technical guide provides a comprehensive overview of the chemical properties, natural occurrence, formation pathways, analytical methodologies, and safety aspects of **2-octenal** as a volatile organic compound in food aroma.

Chemical and Physical Properties

2-Octenal is a colorless to pale yellow liquid.[1] It is an unsaturated aliphatic aldehyde that is soluble in alcohol and fixed oils but not miscible or difficult to mix in water.[5] Key chemical and physical properties of the more common (E)-isomer, trans-**2-octenal**, are summarized in the table below.

Property	Value	Reference
Molecular Formula	C8H14O	
Molecular Weight	126.20 g/mol	
CAS Number	2548-87-0 ((E)-isomer)	
Boiling Point	84-86 °C at 19 mmHg	
Density	0.846 g/mL at 25 °C	
Refractive Index	1.45 (n _{20/D})	
Flash Point	150 °F	[5]
Vapor Density	>1 (vs air)	

Aroma Profile and Sensory Perception

The aroma of **2-octenal** is complex and can be described using several descriptors. It is most commonly characterized by a powerful fatty and green aroma.[6] Depending on the concentration and food matrix, it can also impart notes that are described as herbaceous, cucumber, waxy, and having hints of citrus or orange peel.[3][4][7] This unique combination of aroma characteristics makes it a valuable contributor to the flavor profiles of a diverse range of foods.[6]

Odor Threshold

The odor threshold of a compound is the lowest concentration that can be detected by the human sense of smell. The detectable odor threshold for trans-**2-octenal** has been determined in a meat model system to be 4.20 ppm.

Natural Occurrence and Concentration in Food

2-Octenal is a widespread volatile compound found in a variety of natural and processed foods. Its presence is often a result of the natural enzymatic or heat-induced breakdown of lipids.

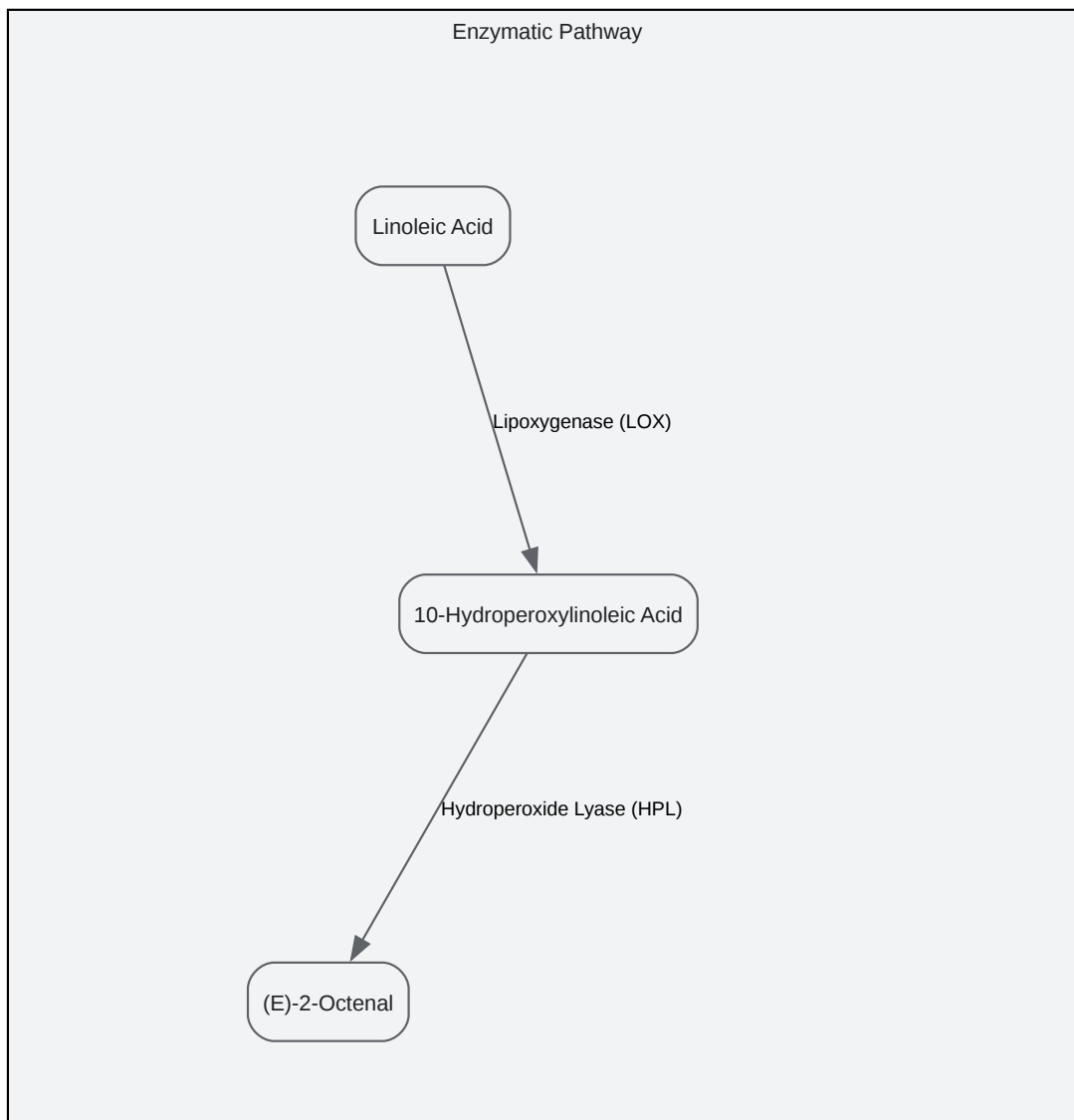
Food Category	Specific Food Item	Reported Concentration	Reference
Fruits & Vegetables	Asparagus, Cabbages, Cauliflowers	Detected, but not quantified	[8]
Ginger, Potato	Detected	[9]	
Fats & Oils	Olive Oil, Animal Fats	Present	[1][10]
Fried Foods	French Fries (large 154g portion)	Estimated at 2.4 mg	[5]
Beverages	Roasted Coffee	Present	[11][12][13]
Other	Cooked Rice, Bread, Potato Chips	Present	

Formation Pathways of 2-Octenal

The primary route for the formation of **2-octenal** in food is through the oxidation of linoleic acid, a common polyunsaturated fatty acid.[14] This process can occur through two main pathways: enzymatic oxidation and auto-oxidation.

Enzymatic Oxidation

In plant-based foods, the enzyme lipoxygenase (LOX) plays a crucial role in the initial stages of **2-octenal** formation. LOX catalyzes the hydroperoxidation of linoleic acid, leading to the formation of hydroperoxides. Specifically, the formation of **2-octenal** is linked to the 10-hydroperoxide of linoleic acid. This intermediate is then cleaved by the enzyme hydroperoxide lyase (HPL) to yield **2-octenal**.

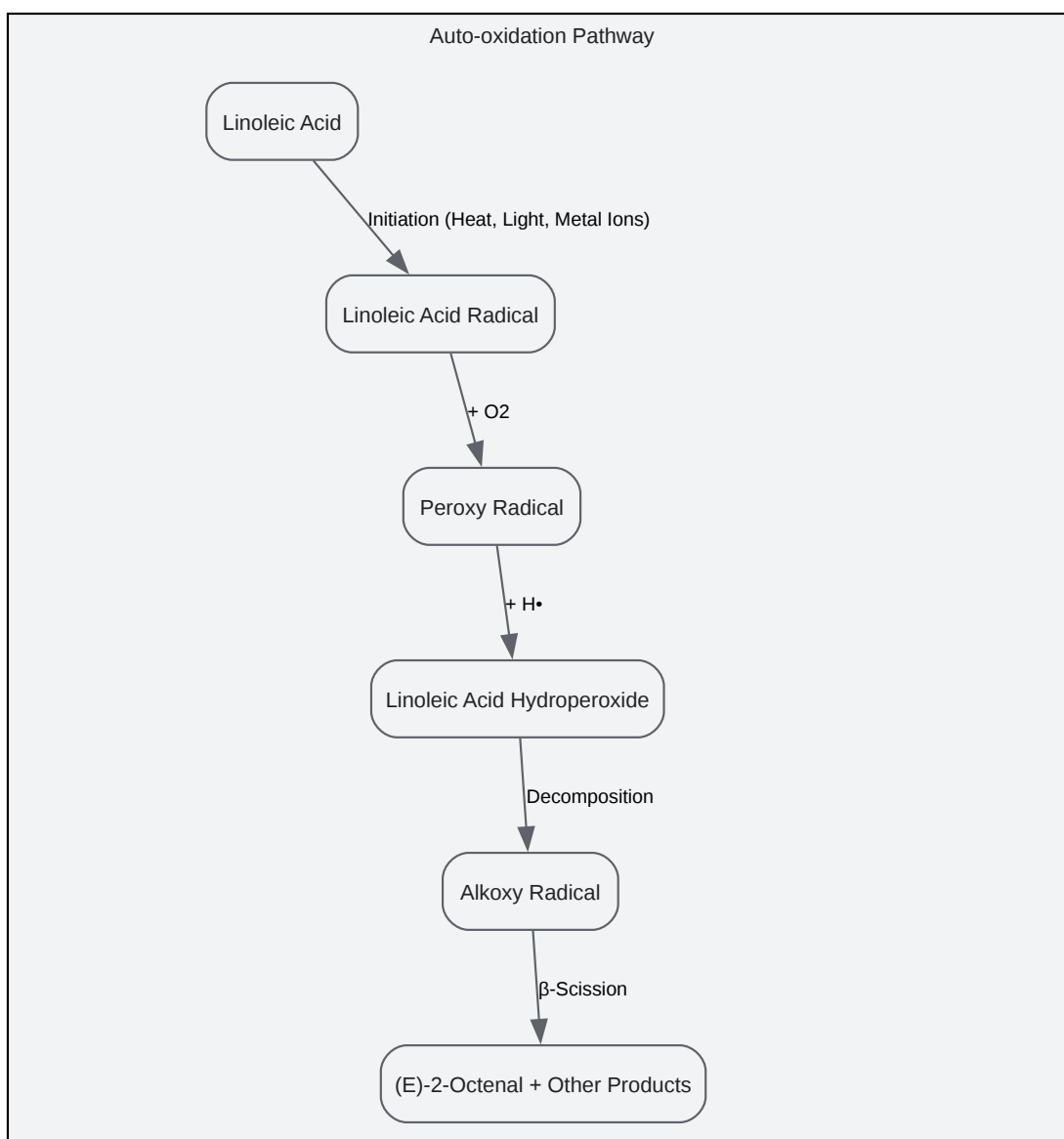


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Caption: Enzymatic formation of **2-octenal** from linoleic acid.

Auto-oxidation

Auto-oxidation is a non-enzymatic process that occurs through a free radical chain reaction, often initiated by heat, light, or the presence of metal ions. This pathway also involves the formation of linoleic acid hydroperoxides as key intermediates, which then undergo cleavage to form a variety of volatile compounds, including **2-octenal**.



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Caption: Auto-oxidation pathway for **2-octenal** formation.

Analytical Methodologies

The analysis of volatile organic compounds like **2-octenal** in complex food matrices requires sensitive and selective analytical techniques. The most common approach is the use of gas chromatography-mass spectrometry (GC-MS) coupled with a pre-concentration step, such as headspace solid-phase microextraction (HS-SPME).

Experimental Protocol: HS-SPME-GC-MS Analysis of 2-Octenal in Vegetable Oil

This protocol provides a general framework for the analysis of **2-octenal** in a vegetable oil sample. Optimization of specific parameters may be required for different matrices.

1. Sample Preparation:

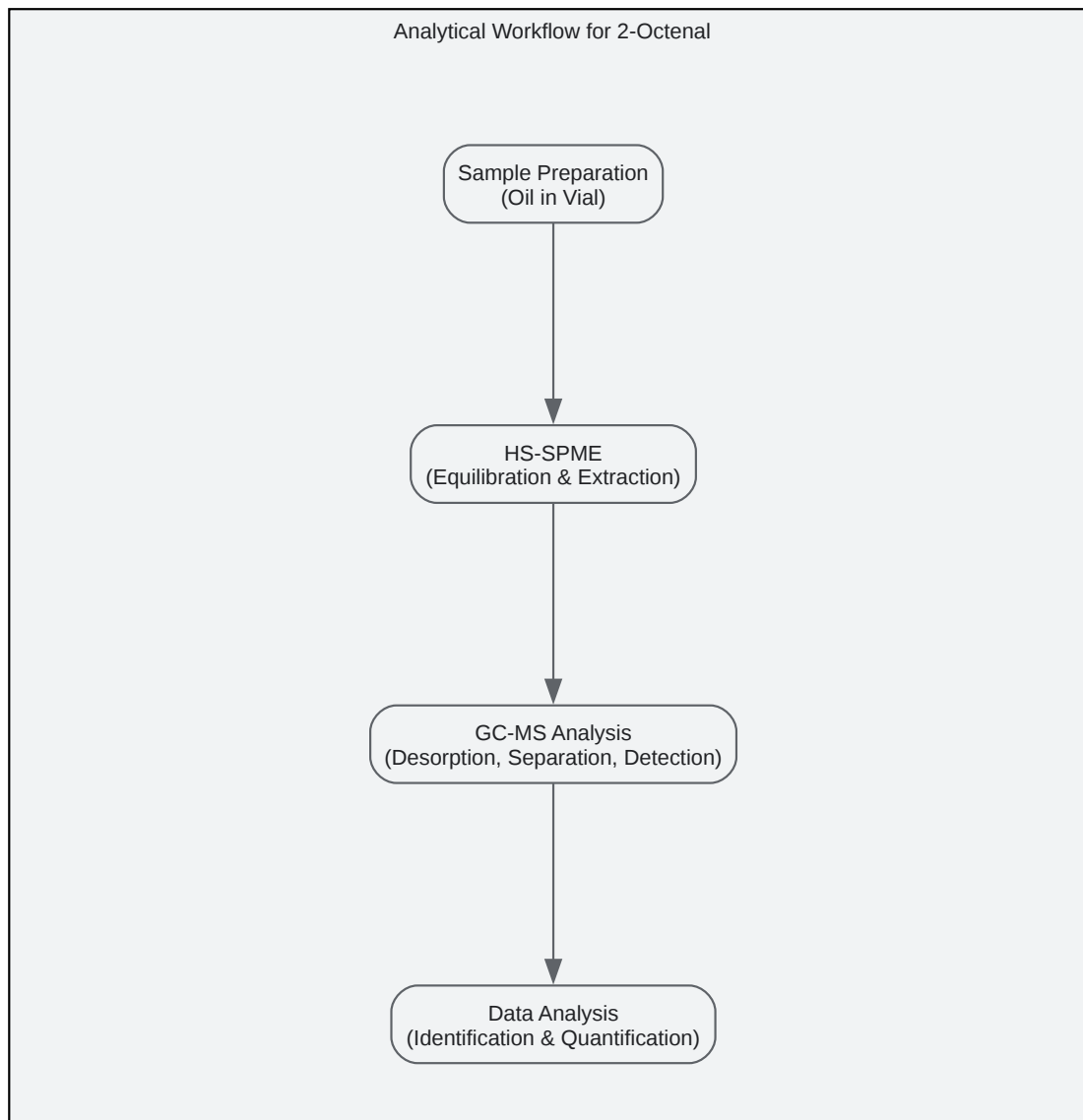
- Weigh 3 g of the vegetable oil sample into a 20 mL headspace vial.
- If an internal standard is used, spike the sample with a known concentration of the standard solution (e.g., d9-(E)-**2-octenal**).
- Seal the vial with a PTFE-faced silicone septum and an aluminum cap.

2. Headspace Solid-Phase Microextraction (HS-SPME):

- Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for broad-range volatile analysis.
- Equilibration: Incubate the vial at a constant temperature (e.g., 50-60 °C) for a set time (e.g., 15-30 minutes) with agitation to allow for the equilibration of volatiles in the headspace.
- Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-45 minutes) at the same temperature.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

- Desorption: Immediately after extraction, insert the SPME fiber into the GC injection port for thermal desorption of the analytes (e.g., 250 °C for 2-5 minutes in splitless mode).
- GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, VF-200ms) is typically used for the separation of volatile compounds.
- Oven Temperature Program: A typical temperature program might be:
 - Initial temperature of 40 °C, hold for 2 minutes.
 - Ramp at 5-10 °C/minute to 250 °C.
 - Hold at 250 °C for 5 minutes.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Mass Spectrometry:
 - Ionization Mode: Electron Impact (EI) at 70 eV.
 - Mass Range: Scan from m/z 35 to 350.
 - Identification: Identify **2-octenal** by comparing its mass spectrum and retention time with that of an authentic standard. The mass spectrum of trans-**2-octenal** typically shows characteristic ions.
 - Quantification: Quantify by creating a calibration curve using standards of known concentrations.



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Caption: General workflow for the analysis of **2-octenal** in food.

Toxicological and Safety Information

The safety of **2-octenal** as a food additive has been evaluated by international regulatory bodies.

- Joint FAO/WHO Expert Committee on Food Additives (JECFA): In 2004, JECFA evaluated **2-octenal** and concluded that there is "no safety concern at current levels of intake when used as a flavouring agent."[\[15\]](#)[\[16\]](#)
- Flavor and Extract Manufacturers Association (FEMA): **2-Octenal** is listed as a Generally Recognized as Safe (GRAS) substance by FEMA (FEMA number 3215).[\[17\]](#) A 2008 FEMA GRAS assessment of α,β -unsaturated aldehydes, which includes **2-octenal**, supports its safety for use as a flavoring ingredient.[\[17\]](#)

It is important to note that while considered safe at the low levels found in food, some research has identified **2-octenal** as a uremic toxin, which can accumulate in individuals with kidney disease.

Conclusion

2-Octenal is a multifaceted volatile organic compound that significantly influences the aroma of a wide array of foods. Its formation through lipid oxidation is a key process in the development of both desirable and undesirable food flavors. A thorough understanding of its chemical properties, formation pathways, and sensory characteristics is crucial for food scientists and professionals in the flavor and fragrance industry for the purposes of product development, quality control, and shelf-life optimization. The analytical methods outlined in this guide provide a robust framework for the identification and quantification of this important aroma compound. Based on current assessments by regulatory bodies, **2-octenal** is considered safe for its intended use as a flavoring agent in food.

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